2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate
Overview
Description
“2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate” is a chemical compound with the molecular formula C11H7Cl2NO4 . It is related to a class of compounds known as protein degrader building blocks . It has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .
Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 288.09 . It is stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties such as boiling point, melting point, and pH are not available in the search results .Scientific Research Applications
Synthesis of New Anticonvulsant Agents
Research conducted by Kamiński et al. (2015) focused on synthesizing a library of compounds, including N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are potential new hybrid anticonvulsant agents. These compounds combine fragments of known antiepileptic drugs and have shown promising results in preliminary pharmacological screenings (Kamiński et al., 2015).
Investigation of Catalytic Reactions
Chang and Jwo (2000) explored the kinetics of reactions involving dichlorobenzoyl chlorides and benzoate ions, where compounds like 2,5-dichlorobenzoate played a key role in understanding the reaction mechanisms in a two-phase medium (Chang & Jwo, 2000).
Antimalarial Activity
Görlitzer et al. (2006) synthesized 2,5-dichlorobenzo[c][2,7]naphthyridine derivatives and tested them for antimalarial activity. These compounds displayed significant inhibitory effects against Plasmodium falciparum strains, indicating their potential as antimalarial agents (Görlitzer et al., 2006).
Electropolymerization and Electrochromic Device Application
Carbas et al. (2014) reported on the synthesis of a new monomer and its electropolymerization for potential use in electrochromic devices. The study demonstrated the versatility of such compounds in electronic applications (Carbas et al., 2014).
Improving Monoclonal Antibody Production
Aki et al. (2021) identified a compound that significantly increases monoclonal antibody production in Chinese hamster ovary cell culture. This finding is critical for medical research and pharmaceutical manufacturing (Aki et al., 2021).
Fluorescent Labeling of Biopolymers
Crovetto et al. (2008) synthesized a derivative useful for labeling amine residues in biopolymers. This advancement aids in biological and chemical research requiring the tracking and identification of specific molecules (Crovetto et al., 2008).
Synthesis and Structural Analysis
Zheng et al. (2001) synthesized a compound involving 2,5-dioxopyrrolidin-1-yl and analyzed its structure and fragments, contributing to the understanding of its chemical properties and potential applications (Zheng et al., 2001).
Mechanism of Action
This compound is part of a protein-slaying approach known as CANDDY (Chemical knockdown with Affinity aNd Degradation DYnamics). It degrades protein by direct recruitment to the proteasome . It has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .
Future Directions
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,5-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO4/c12-7-3-6(4-8(13)5-7)11(17)18-14-9(15)1-2-10(14)16/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOOCRIQABWYKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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